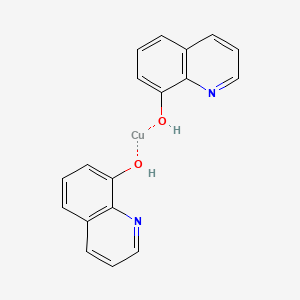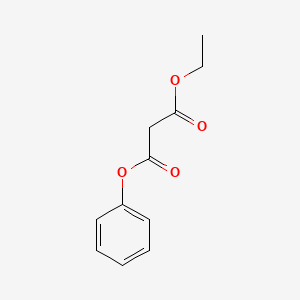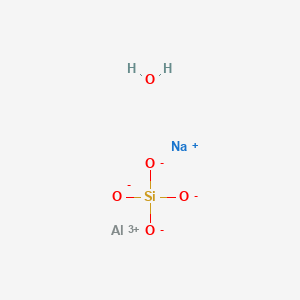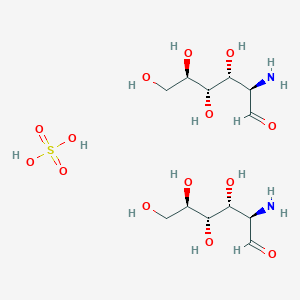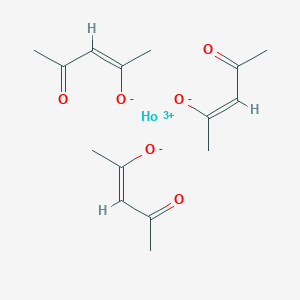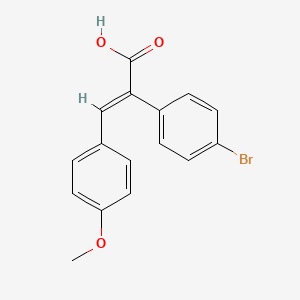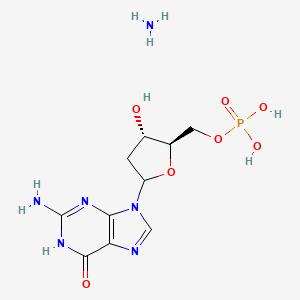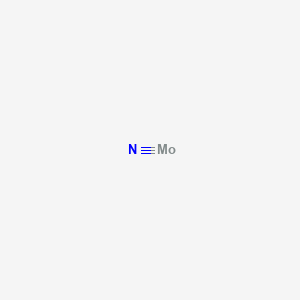
Molybdenum nitride (MoN)
Übersicht
Beschreibung
Molybdenum Nitride (MoN) is a binary inorganic compound composed of molybdenum and nitrogen. It belongs to the family of transition metal nitrides and exhibits properties that make it useful in applications such as a catalyst and a coating material .
- Direct nitridation: Molybdenum metal can react with nitrogen gas at elevated temperatures to form MoN .
- Ammonolysis: Molybdenum precursors, such as molybdenum oxides or molybdates, can be treated with ammonia gas or ammonia-containing solutions to produce molybdenum nitride .
- Chemical vapor deposition: Molybdenum nitride thin films and coatings can be deposited onto substrates using CVD techniques .
Molecular Structure Analysis
Molybdenum Nitride typically exists in multiple crystalline forms, including hexagonal (hcp) and cubic (fcc) structures . Its properties can vary depending on factors such as synthesis method, stoichiometry, and crystal structure .Chemical Reactions Analysis
Molybdenum Nitride compounds display high catalytic performance in a wide array of chemical reactions, including CO hydrogenation, ethane hydrogenolysis, NO reduction, and hydro-treatment processes .Physical And Chemical Properties Analysis
General properties of Molybdenum Nitride include high melting point, good thermal stability, high electrical conductivity, catalysis in various chemical reactions, including ammonia synthesis and hydrodeoxygenation reactions, and mechanical hardness and wear resistance, making it suitable for coating applications .Wissenschaftliche Forschungsanwendungen
Photocatalytic Hydrogen Evolution : MoN is effective for photocatalytic hydrogen evolution. A study found that a heterostructure between MoN and ultrathin graphitic carbon nitride significantly improved hydrogen evolution under visible light irradiation without noble metal cocatalysts (Gong et al., 2018).
Rechargeable Lithium-O₂ Batteries : MoN is used in hybrid cathodes for lithium-O₂ batteries, showing high discharge potential and considerable specific capacity (Dong et al., 2011).
Li-ion Batteries Electrodes : Large area, vertically oriented two-dimensional layers of MoN have been synthesized for use as electrodes in Li-ion batteries, showing a stable capacity for more than 200 cycles (Joshi et al., 2017).
Mechanical and Electrical Properties : The δ-MoN phase is noted for its mechanical properties, electrical conductivity, and potential use in superconducting materials. The synthesis of MoN films and their properties depend significantly on the deposition process (Jauberteau et al., 2015).
Electrocatalysis in Li-O2 Batteries : MoN demonstrates considerable electrocatalytic activity in Li-O2 batteries due to its unique nanostructure and synergetic effects with nitrogen-doped carbon (Zhang et al., 2013).
Structural and Tribological Properties : MoN coatings with different nitrogen content have varied mechanical and tribological properties, which can be tuned by adjusting the N2 flow rate during deposition (Wang et al., 2017).
Anode Material in Li-ion Batteries : MoN thin films deposited by atomic layer deposition have been studied as potential anode materials in Li-ion batteries, achieving stable discharge capacity (Nandi et al., 2014).
2D MoN Nanosheets for Lithium Storage : 2D MoN nanosheets show excellent performance as anode materials in lithium-ion batteries, offering high capacity retention and rate capability (Wang et al., 2018).
Superconducting Properties : δ-MoN thin films have been explored for their superconducting properties, showing a high superconducting transition temperature when deposited on Si substrates (Zhang et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
azanylidynemolybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBUGPUPKAGMDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065182 | |
| Record name | Molybdenum nitride (MoN) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Molybdenum nitride (MoN) | |
CAS RN |
97953-19-0, 12033-19-1, 12033-31-7 | |
| Record name | Molybdenum nitride (Mo4N) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97953-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Molybdenum nitride (MoN) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12033-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Molybdenum nitride (MoN) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012033191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum nitride (MoN) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdenum nitride (MoN) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | molybdenum nitride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



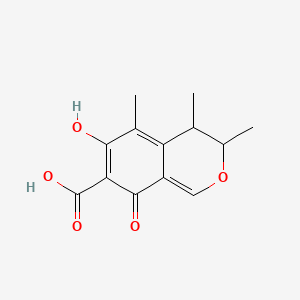
![magnesium bis[dithioxoscandate(1-)]](/img/no-structure.png)
